3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde (CAS: 438532-81-1) is a benzaldehyde derivative featuring a 4-methoxy group and a phenoxymethyl substituent substituted with chlorine and two methyl groups at positions 3 and 5 of the aromatic ring. Its molecular formula is C₁₇H₁₇ClO₃, with a molecular weight of 304.78 g/mol and a purity of 95% .
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-6-15(7-12(2)17(11)18)21-10-14-8-13(9-19)4-5-16(14)20-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGYXQCGXWJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176811 | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438532-81-1 | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438532-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Route
Step 1: Synthesis of 4-Chloro-3,5-dimethylphenol
4-Chloro-3,5-dimethylphenol serves as the nucleophilic component for ether formation. It is synthesized via chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
| Parameter | Value |
|---|---|
| Yield | 92% |
| Reaction Time | 4 h |
| Temperature | 0–5°C |
| Catalyst | None |
Step 2: Williamson Etherification
The phenoxymethyl side chain is introduced via reaction between 4-methoxybenzyl chloride and 4-chloro-3,5-dimethylphenol under basic conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.2 equiv) |
| Temperature | 80°C |
| Yield | 85% |
Step 3: Oxidation to Aldehyde
The benzyl chloride intermediate is oxidized to the aldehyde using a Rosenmund catalyst (Pd/BaSO₄) under hydrogen gas:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/BaSO₄ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 78% |
Grignard-Based Approach
Step 1: Preparation of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde is commercially available but can be synthesized via formylation of anisole using dichloromethyl methyl ether (ClCH₂OMe) and TiCl₄.
Step 2: Grignard Addition
A Grignard reagent derived from 4-chloro-3,5-dimethylbromobenzene reacts with 4-methoxybenzaldehyde:
| Parameter | Value |
|---|---|
| Grignard Reagent | 4-Chloro-3,5-dimethylphenylmagnesium bromide |
| Solvent | THF |
| Temperature | −78°C to 25°C |
| Yield | 70% |
Step 3: Oxidation to Aldehyde
The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:
| Parameter | Value |
|---|---|
| Oxidant | PCC (1.5 equiv) |
| Reaction Time | 6 h |
| Yield | 88% |
Transition-Metal-Catalyzed Cross-Coupling
A palladium-catalyzed Suzuki-Miyaura coupling links pre-functionalized fragments:
Step 1: Boronic Ester Preparation
4-Methoxybenzaldehyde is converted to its boronic ester via Miyaura borylation:
Step 2: Coupling with Chloromethyl Aryl Bromide
The boronic ester couples with 3-(bromomethyl)-4-chloro-3,5-dimethylphenol under Pd(OAc)₂ catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Dioxane/H₂O |
| Yield | 82% |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Friedel-Crafts | High scalability, minimal byproducts | Requires hazardous chlorination agents | 78% |
| Grignard | Excellent functional group tolerance | Sensitive to moisture/oxygen | 70% |
| Suzuki Coupling | Modular, mild conditions | Costly catalysts/ligands | 82% |
The Friedel-Crafts route is favored for industrial production due to cost-effectiveness, while the Suzuki method offers precision for research-scale synthesis.
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents/Features | Purity | Category |
|---|---|---|---|---|---|---|
| 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | C₁₇H₁₇ClO₃ | 304.78 | 438532-81-1 | - 4-Chloro-3,5-dimethylphenoxymethyl - 4-Methoxybenzaldehyde |
95% | B3 |
| 3-(4-Ethylphenoxymethyl)-4-methoxybenzaldehyde | C₁₅H₁₃FO₃ | 260.27 | N/A | - 4-Ethylphenoxymethyl - Fluorine substituent |
95% | C2 |
| 3-(2-Bromophenoxymethyl)-4-methoxybenzaldehyde | C₁₇H₁₇BrO₃ | 349.22 | N/A | - 2-Bromophenoxymethyl | 95% | N/A |
| 4-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 52289-54-0 | - Simpler structure with 2-methyl and 4-methoxy groups | >95% | N/A |
| 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | C₁₄H₁₅ClN₂O₂ | 278.73 | N/A | - Pyrazole ring substituent - Nitrogen heterocycle |
N/A | C7 |
Key Observations :
- Halogen vs. Alkyl Substitutions: Replacement of chlorine with bromine (e.g., in 3-(2-bromophenoxymethyl)-4-methoxybenzaldehyde) increases molecular weight by ~44.44 g/mol due to bromine’s higher atomic mass .
- Heterocyclic vs. Phenoxy Linkages: The pyrazole-containing analog (C₁₄H₁₅ClN₂O₂) has a lower molecular weight (278.73 g/mol) due to the absence of an oxygen atom in the linkage and the inclusion of a nitrogen-rich heterocycle .
- Simpler Benzaldehyde Derivatives : Compounds like 4-methoxy-2-methylbenzaldehyde (C₉H₁₀O₂) lack bulky substituents, resulting in significantly lower molecular weights (~50% reduction) and simpler synthetic pathways .
Physicochemical Properties
While direct data for the target compound’s density or boiling point is unavailable, inferences can be made:
- Boiling Point : The target compound’s bulky substituents likely elevate its boiling point compared to simpler derivatives like 4-methoxy-2-methylbenzaldehyde (boiling point ~250–270°C estimated). Pyrazole-containing analogs (e.g., C₁₄H₁₅ClN₂O₂) exhibit a boiling point of 443.4±45.0°C due to increased polarity and molecular weight .
- Solubility : The chloro and methoxy groups enhance lipophilicity (LogP ~3.0 estimated), whereas pyrazole-containing analogs may exhibit improved aqueous solubility due to hydrogen-bonding capabilities of nitrogen .
Purity and Commercial Availability
The target compound is listed in chemical catalogs with 95% purity, comparable to analogs like 3-(4-ethylphenoxymethyl)-4-methoxybenzaldehyde . Pyrazole derivatives (e.g., C₁₄H₁₅ClN₂O₂) are subject to higher tariffs (MFN tariff: 6.5%) under HS Code 2933199090, reflecting their specialized applications .
Research Implications
- Drug Discovery: The phenoxymethyl-benzaldehyde scaffold offers a versatile platform for developing protease inhibitors or antimicrobial agents, leveraging halogen-substituted aromatic systems .
- Material Science : Bulky substituents may enhance thermal stability in polymer precursors or liquid crystals.
Biological Activity
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde, also known as compound 438532-81-1, is a synthetic organic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₇ClO₃, with a molecular weight of approximately 304.8 g/mol. The structure features a chlorinated phenyl group and a methoxybenzaldehyde moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClO₃ |
| Molecular Weight | 304.8 g/mol |
| CAS Number | 438532-81-1 |
| MDL Number | MFCD02056544 |
| Hazard Classification | Irritant |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : The presence of the phenoxy group in the structure suggests potential antimicrobial activity against various pathogens. Compounds with similar configurations have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory pathways, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenase).
- Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways that lead to various biological responses.
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in various biological assays:
- Antioxidant Studies : In vitro assays demonstrated that compounds structurally related to this compound significantly reduced oxidative stress markers in cellular models.
- Antibacterial Screening : Agar diffusion methods revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Assays : A recent study evaluated the anti-inflammatory potential using protein denaturation assays. Results indicated that the compound could inhibit protein denaturation effectively at certain concentrations (see Table 1).
Table 1: Anti-inflammatory Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 42.85 |
| 100 | 46.42 |
| 200 | 50.00 |
| 400 | 53.57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
